molecular formula C17H23NO4S B1181012 N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide

N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide

Cat. No.: B1181012
M. Wt: 337.434
InChI Key: QKHXZMYAHAZEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide is a chemical compound with a complex structure that includes a naphthalene ring, a sulfonamide group, and various functional groups

Properties

Molecular Formula

C17H23NO4S

Molecular Weight

337.434

IUPAC Name

N-(1-hydroxybutan-2-yl)-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C17H23NO4S/c1-3-11-22-16-9-10-17(15-8-6-5-7-14(15)16)23(20,21)18-13(4-2)12-19/h5-10,13,18-19H,3-4,11-12H2,1-2H3

InChI Key

QKHXZMYAHAZEKP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the sulfonamide group, and the addition of the hydroxymethyl and propoxy groups. Common reagents used in these reactions include sulfonyl chlorides, alcohols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The propoxy group can be replaced with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the naphthalene ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(hydroxymethyl)propyl)-4-methoxybenzenesulfonamide
  • N-(1-(hydroxymethyl)propyl)-2-naphthalenesulfonamide
  • N-(1-(hydroxymethyl)propyl)-4-methylbenzenesulfonamide

Uniqueness

N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide is unique due to the presence of the propoxy group, which can enhance its solubility and bioavailability. Additionally, the naphthalene ring provides a rigid structure that can improve the compound’s stability and binding affinity to molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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